An In-Depth Technical Guide to (S)-8-Bromochroman-4-amine: A Key Building Block in Neuropharmacology

An In-Depth Technical Guide to (S)-8-Bromochroman-4-amine: A Key Building Block in Neuropharmacology

IUPAC Name: (4S)-8-bromo-3,4-dihydro-2H-chromen-4-amine

CAS Number: 1213648-96-4

Abstract

(S)-8-Bromochroman-4-amine is a chiral synthetic intermediate of significant interest to the pharmaceutical and medicinal chemistry sectors. Its rigid bicyclic structure, incorporating a bromine atom and a stereodefined amine, renders it a valuable scaffold for the development of selective ligands for key central nervous system (CNS) targets. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (S)-8-Bromochroman-4-amine, with a particular focus on its role in the discovery of novel therapeutics targeting serotonin and dopamine receptors. Detailed experimental protocols and mechanistic insights are provided to support researchers and drug development professionals in leveraging this versatile building block.

Introduction: The Significance of the Chromanamine Scaffold

The chromane framework is a privileged heterocyclic motif found in a variety of biologically active natural products and synthetic pharmaceuticals. The introduction of an amine at the C4 position creates a chiral center, leading to stereoisomers with potentially distinct pharmacological profiles. The (S)-enantiomer of 8-bromochroman-4-amine, in particular, has emerged as a critical precursor for compounds targeting neurological and psychiatric disorders. The bromine atom at the C8 position serves as a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions to explore structure-activity relationships (SAR).

This guide will delve into the critical aspects of (S)-8-Bromochroman-4-amine, from its stereoselective synthesis to its application in the generation of potent and selective receptor modulators.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-8-Bromochroman-4-amine is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| Appearance | Solid (form may vary) |

| Chirality | (S)-enantiomer |

| Solubility | Soluble in various organic solvents |

Stereoselective Synthesis of (S)-8-Bromochroman-4-amine

The synthesis of enantiomerically pure (S)-8-Bromochroman-4-amine is a critical step in its utilization for drug discovery. The primary methods employed are chiral resolution of the racemic mixture and, more recently, asymmetric synthesis.

Chiral Resolution of (±)-8-Bromochroman-4-amine

A robust and widely practiced method for obtaining the (S)-enantiomer is the classical resolution of the racemic amine via diastereomeric salt formation. This technique leverages the different physical properties, particularly solubility, of the diastereomeric salts formed between the racemic amine and a chiral resolving agent.[1] Tartaric acid and its derivatives are commonly employed for this purpose due to their availability in both enantiomeric forms and their ability to form crystalline salts with amines.[2]

The choice of resolving agent and solvent system is crucial for efficient separation. The interaction between the amine and the chiral acid should lead to the formation of a stable, crystalline salt with a significant difference in solubility between the two diastereomers. Methanol is often a suitable solvent for this crystallization process.[3] The liberation of the free amine from the separated diastereomeric salt is typically achieved by basification, which deprotonates the amine, making it extractable into an organic solvent.[2][3]

This protocol provides a representative procedure for the resolution of racemic 8-bromochroman-4-amine.

Materials:

-

(±)-8-Bromochroman-4-amine

-

(+)-Tartaric acid

-

Methanol

-

50% Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Salt Formation: Dissolve (+)-tartaric acid (0.5-1.0 equivalent) in a minimal amount of warm methanol. To this solution, add a solution of (±)-8-bromochroman-4-amine (1.0 equivalent) in methanol.[3]

-

Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, (S)-8-bromochroman-4-ammonium-(+)-tartrate, will preferentially crystallize. For enhanced crystallization, the flask can be stored at a lower temperature (e.g., 4°C) for several hours to overnight.[3][4]

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble (R)-amine salt.[4]

-

Liberation of the Free Amine: Suspend the collected crystals in water. While stirring, add 50% sodium hydroxide solution dropwise until the salt is completely dissolved and the solution is basic (pH > 10).[2][3]

-

Extraction: Transfer the mixture to a separatory funnel and extract the liberated (S)-8-bromochroman-4-amine with diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-8-Bromochroman-4-amine.

-

Determination of Enantiomeric Excess: The enantiomeric purity of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the chiral resolution of (±)-8-bromochroman-4-amine.

Asymmetric Synthesis

While chiral resolution is effective, direct asymmetric synthesis offers a more elegant and potentially more efficient route to the desired enantiomer. Methodologies for the enantioselective synthesis of chiral amines are an active area of research, often involving transition metal-catalyzed asymmetric hydrogenation or the use of chiral auxiliaries. The development of a specific and scalable asymmetric synthesis for (S)-8-Bromochroman-4-amine would be a significant advancement.

Applications in Drug Discovery and Development

(S)-8-Bromochroman-4-amine is a valuable intermediate for the synthesis of a range of pharmacologically active molecules, particularly those targeting serotonin and dopamine receptors, which are implicated in a host of neurological and psychiatric conditions.

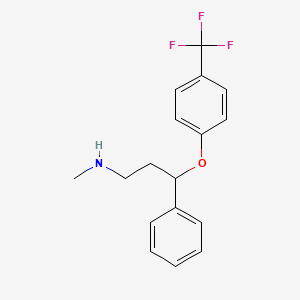

Precursor for Serotonin Receptor Ligands

The serotonergic system, with its numerous receptor subtypes, is a key target for the treatment of depression, anxiety, and other mood disorders. The chromanamine scaffold can be elaborated to produce potent and selective serotonin receptor modulators.

-

5-HT₄ Receptor Agonists: The 5-HT₄ receptor is a promising target for the development of novel antidepressants with a potentially rapid onset of action.[5][6] The (S)-8-bromochroman-4-amine core can be functionalized to generate ligands with high affinity and agonist activity at this receptor. The bromine atom allows for the introduction of various substituents via cross-coupling reactions to optimize the pharmacological profile. Some research suggests that 5-HT₄ receptor agonists could also be effective as prophylactic treatments against stress.[7]

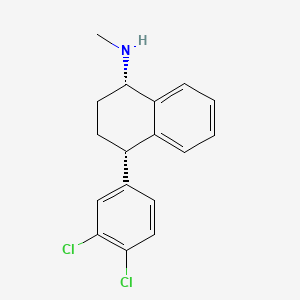

Precursor for Dopamine D₄ Receptor Ligands

The dopamine D₄ receptor is a member of the D₂-like family of dopamine receptors and is predominantly expressed in the prefrontal cortex and hippocampus.[8] This localization has implicated the D₄ receptor in cognitive processes, attention, and decision-making, making it an attractive target for the treatment of conditions like attention-deficit/hyperactivity disorder (ADHD) and schizophrenia.[8][9]

-

D₄ Receptor Antagonists: Selective D₄ receptor antagonists are of interest for their potential therapeutic benefits without the motor side effects associated with less selective D₂-like receptor blockers.[10] The (S)-8-bromochroman-4-amine scaffold can be used to synthesize D₄-selective antagonists. For instance, the amine can be acylated or alkylated, and the bromo-substituent can be modified to fine-tune the affinity and selectivity for the D₄ receptor over other dopamine receptor subtypes.[11] The structure of the D₄ receptor has been elucidated, providing a basis for the rational design of selective ligands.[12]

Potential in PET Imaging Agent Development

The development of selective Positron Emission Tomography (PET) imaging agents is crucial for understanding the in vivo distribution and density of neuroreceptors in both healthy and diseased states. The incorporation of a bromine atom in (S)-8-bromochroman-4-amine makes it an attractive precursor for radiolabeling with positron-emitting isotopes, such as bromine-76 (⁷⁶Br) or by replacing the bromine with fluorine-18 (¹⁸F) via nucleophilic substitution. A PET tracer based on this scaffold could enable the in vivo imaging of its target receptors, aiding in drug development and the diagnosis of neurological disorders.

Conclusion

(S)-8-Bromochroman-4-amine is a strategically important chiral building block in modern medicinal chemistry. Its stereodefined structure and the synthetic versatility afforded by the bromine substituent make it a valuable precursor for the synthesis of selective ligands for important CNS targets, most notably serotonin and dopamine receptors. The continued development of efficient and scalable synthetic routes to this intermediate, coupled with its application in the design of novel therapeutics and imaging agents, underscores its significance for the future of neuropharmacology. This guide provides a foundational understanding for researchers and drug development professionals seeking to harness the potential of this key molecule.

References

-

Science Learning Center. Resolution of a Racemic Mixture. University of Colorado Boulder. Retrieved from [Link]

-

Wikipedia. (2023). Chiral resolution. Wikipedia. Retrieved from [Link]

- Google Patents. (2015). Chroman derivatives, medicaments and use in therapy.

-

University of Wisconsin-La Crosse. (n.d.). Synthesis of Serotonin Agonists as 5-HT2A and 5-HT2C Receptor Molecular Probes. Retrieved from [Link]

-

University of Leeds. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

- Chen, W., et al. (2011). Enantioselective One-Pot Synthesis of 2-Amino-4-(indol-3-yl)-4H-Chromenes. Organic Letters, 13(18), 4910–4913.

-

Organic Chemistry Highlights. (2016). Enantioselective Synthesis of Alcohols and Amines: The Burke Synthesis of (+)-Patulolide C. Retrieved from [Link]

- Google Patents. (2004). Chromones and chromone derivatives and uses thereof.

- Al-Said, M. S., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2857–2870.

- Google Patents. (1978). Process for the preparation of chromane derivatives.

- Royal Society of Chemistry. (2018). Enantioselective synthesis of 4-aryl-3,4-dihydrocoumarins via N-heterocyclic carbene catalyzed β-arylation/cyclization of α-bromoenals. Organic & Biomolecular Chemistry, 16(3), 342-345.

- Free, R. B., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(17), 8325–8342.

- Gabbutt, C. D., et al. (1994). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. Tetrahedron, 50(8), 2507-2522.

- Lim, H., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e50053.

- Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104–7113.

- Recio, R., et al. (2022). Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. Tetrahedron, 123, 132924.

- Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences, 62(17), 1907–1920.

- Reavill, C., et al. (2020). The Return of D4 Dopamine Receptor Antagonists in Drug Discovery. ACS Chemical Neuroscience, 11(12), 1696–1698.

- Clifford, J. J., et al. (2003). The discovery of PD 89211 and related compounds: selective dopamine D4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(14), 2343–2346.

- Herth, M. M., et al. (2016). Design and Synthesis of Selective Serotonin Receptor Agonists for Positron Emission Tomography Imaging of the Brain. Journal of Medicinal Chemistry, 59(21), 9733–9748.

- Neumann, J., et al. (2022). Bromopride stimulates 5-HT4-serotonin receptors in the human atrium. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(3), 321–328.

- National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Serotonin 5-HT4 Receptor Agonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

-

Chen, B. K. (n.d.). Serotonin type IV receptor agonists. Retrieved from [Link]

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bromopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Serotonin type IV receptor agonists — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]

- 8. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The discovery of PD 89211 and related compounds: selective dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]